Gababutin - 60142-99-6

Gababutin

Catalog Number: EVT-3200141
CAS Number: 60142-99-6
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gabapentin is synthesized through organic chemical processes, often derived from cyclohexane derivatives. It is classified under the following categories:

  • Pharmacological Classification: Anticonvulsant, analgesic.
  • Chemical Classification: Gabapentinoid.
Synthesis Analysis

Gabapentin can be synthesized through various methods, with the most prominent involving the use of 1,1-cyclohexanedicarboxylic acid derivatives. A notable synthesis method includes:

  1. Hofmann Rearrangement: This process starts with 1,1-cyclohexanedicarboxylic acid monoamide, which undergoes a Hofmann degradation reaction to yield gabapentin hydrochloride. The method avoids excessive use of inorganic acids and enhances yield by minimizing by-products and impurities.
  2. Phase Transfer Techniques: The synthesis involves phase transfer catalysis to facilitate the reaction between organic solvents and reactants, ensuring high conversion rates and purity of the final product .

Technical Details

The synthesis typically involves:

  • Heating the reaction mixture to promote phase separation.
  • Hydrolyzing the product in an aqueous medium to isolate gabapentin hydrochloride.
  • Employing techniques such as solvent recycling to minimize environmental impact .
Molecular Structure Analysis

Gabapentin's molecular structure is characterized by its unique configuration that allows it to interact effectively with neuronal receptors.

Chemical Reactions Analysis

Gabapentin undergoes various chemical reactions during its synthesis and when interacting with biological systems.

Reactions and Technical Details

  1. Hofmann Degradation Reaction: This reaction involves converting amides into amines or other functional groups via oxidation and rearrangement.
  2. Hydrolysis: The hydrolysis of gabapentin hydrochloride in aqueous solutions leads to the regeneration of gabapentin, which is crucial for its therapeutic effects.

These reactions are critical not only for synthesizing gabapentin but also for understanding its metabolic pathways within the body.

Mechanism of Action

Gabapentin primarily acts by modulating neurotransmitter release and inhibiting excitatory neurotransmission.

Process and Data

  1. Calcium Channel Modulation: Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing calcium influx and consequently decreasing neurotransmitter release.
  2. Inhibition of Neuronal Excitability: By inhibiting excitatory neurotransmitters like glutamate, gabapentin effectively reduces neuronal excitability, making it useful for treating conditions such as epilepsy and neuropathic pain .
Physical and Chemical Properties Analysis

Gabapentin exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in ethanol.
  • Melting Point: Approximately 162–165 °C.

Chemical Properties

  • pH Stability: Gabapentin is stable in a pH range typical for physiological conditions.
  • Stability Under Stress Conditions: Studies indicate that gabapentin maintains stability under various stress conditions (e.g., heat, light), which is essential for pharmaceutical formulations .
Applications

Gabapentin has several significant applications in scientific and clinical settings:

  1. Neuropathic Pain Management: Widely prescribed for conditions like diabetic neuropathy and postherpetic neuralgia.
  2. Anticonvulsant Therapy: Effective in managing partial seizures in epilepsy patients.
  3. Research Applications: Investigated for potential uses in treating anxiety disorders, bipolar disorder, and as an adjunct therapy in chronic pain management .
Introduction to Gabapentin as a Research Entity

Historical Development and Initial Clinical Indications

Gabapentin's development began in the 1970s as researchers at Goedecke (later part of Warner-Lambert) sought to create lipid-soluble GABA analogs capable of crossing the blood-brain barrier [1] [6]. Although designed as an antiepileptic targeting GABA receptors, subsequent research revealed no direct interaction with GABAergic systems [7]. The compound received initial regulatory approval in the United Kingdom (1993) and United States (1994) exclusively as adjunctive therapy for partial seizures under the brand name Neurontin® [1] [9]. Clinical trials demonstrated modest efficacy in epilepsy management, with particular utility in older adult populations due to favorable pharmacokinetics: renal elimination without hepatic metabolism, minimal protein binding (<3%), and absence of cytochrome P450 interactions [2] [6].

Table 1: Key Milestones in Gabapentin's Clinical Development

YearDevelopment MilestoneSignificance
1974Initial synthesisDesigned as GABA-mimetic anticonvulsant
1983First human clinical trialsEstablished basic tolerability and pharmacokinetics
1993UK approval for epilepsyFirst regulatory approval (adjunct partial seizures)
1994US FDA approvalLabel: adjunctive partial seizure treatment
2002Postherpetic neuralgia indicationFirst non-epilepsy approval (US FDA)
2004Patent expirationGeneric availability accelerated off-label use

The pharmaceutical industry context profoundly shaped gabapentin's trajectory. Between 1995-2001, manufacturer Parke-Davis (a Pfizer subsidiary) engaged in illegal off-label marketing practices, resulting in a $430 million settlement in 2004—at that time the largest healthcare fraud settlement in US history [1]. Paradoxically, this controversy coincided with genuine scientific interest in gabapentin's potential beyond epilepsy, particularly following Gary Bennett's 1994 preclinical demonstration of efficacy in neuropathic pain models [1]. Formal FDA approval for postherpetic neuralgia came in 2002 based on two landmark JAMA-published trials showing significant pain reduction compared to placebo [1] [3].

Evolution of Off-Label Applications in Medical Practice

Gabapentin's off-label utilization rapidly eclipsed its approved indications, accelerating after generic availability in 2004. By 2016, it ranked as the tenth most prescribed medication in the United States with over 64 million annual prescriptions—a 64% increase from 2012—with up to 95% prescribed for unapproved conditions [3] [5]. This expansion reflects several converging factors: the opioid crisis driving demand for non-opioid analgesics, perceived safety advantages over traditional antiepileptics, and pharmacological plausibility for diverse neurological conditions [3].

Table 2: Spectrum of Gabapentin Off-Label Use with Evidence Assessment

Therapeutic CategoryCommon ConditionsEvidence StrengthKey Findings
Pain SyndromesChronic low back pain, SciaticaLimitedCochrane review: no significant benefit over placebo [3]
FibromyalgiaModerateSingle RCT showed 49% pain reduction vs 31% placebo; limited quality [3]
Migraine prophylaxisLimitedNo significant reduction in headache frequency vs placebo [3]
Psychiatric DisordersSocial anxiety disorderModerateControlled trials show significant anxiety reduction [1]
Bipolar disorderLimitedIneffective as monotherapy; inconclusive as adjunct [5] [10]
Alcohol use disorderModerateReduces cravings and withdrawal symptoms; superior to lorazepam in outpatient management [2] [10]
Other NeurologicalRestless legs syndromeStrongAASM/AAN guidelines support efficacy (gabapentin enacarbil approved) [2] [8]
Uremic pruritusModerateDemonstrated itch reduction in renal failure patients [1]

Prescribing patterns reveal significant specialty variation. A national ambulatory care survey (2011-2016) found only <1% of gabapentin prescriptions were for FDA-approved indications, while psychiatric off-label use accounted for 10.6% of visits (depressive disorders 5.3%, anxiety disorders 3.5%, bipolar disorder 1.8%) [5]. Most prescriptions originated from primary care providers (34.9%) and non-psychiatrist/neurologist specialists (48.1%), highlighting its penetration across medical disciplines [5]. The evidence basis varies substantially across conditions: while restless legs syndrome has robust guideline support, other applications like complex regional pain syndrome and tinnitus lack convincing efficacy data [1] [3].

Current Debates on Pharmacological Classification

Gabapentin's mechanistic ambiguity fuels ongoing scientific debate about its fundamental pharmacological classification. Despite structural similarity to GABA, extensive research confirms no activity at GABA~A~ or GABA~B~ receptors, nor metabolism into GABAergic compounds [4] [7]. The predominant hypothesis involves high-affinity binding (K~d~ = 59nM) to the α~2~δ-1 auxiliary subunit of voltage-gated calcium channels (VGCC), reducing presynaptic calcium currents and neurotransmitter release [4] [8]. However, several observations complicate this explanation:

  • Dose-Response Discordance: Analgesic effects occur at plasma concentrations (1-2μg/mL) substantially below those required for significant calcium channel inhibition in vitro (>10μg/mL) [8]
  • Heterogeneous Binding: Gabapentin shows differential affinity for α~2~δ-1 versus α~2~δ-2 subunits, while its enantiomer possesses no analgesic activity despite similar pharmacokinetics [8]
  • Alternative Mechanisms: Emerging evidence suggests involvement with adenosine receptors, NMDA receptors, and inflammatory mediators like TNF-α [4] [8]

The drug's pharmacokinetic behavior further complicates classification. Unlike its analog pregabalin, gabapentin exhibits dose-dependent absorption mediated by saturable L-amino acid transporters (LAT-1), resulting in decreasing bioavailability (60% at 900mg/day → 27% at 4800mg/day) [4] [8]. This nonlinearity contrasts with classic receptor-mediated drugs. Additionally, gabapentin demonstrates active transport across the blood-brain barrier with CSF concentrations reaching 9-20% of plasma levels, though with significant interindividual variability [8].

Table 3: Pharmacological Classification Debates Surrounding Gabapentin

Proposed ClassificationSupporting EvidenceContradictory Evidence
VGCC α2δ Ligand• Radioligand binding to α2δ-1 subunit• Reduces neurotransmitter release in dorsal horn• Prevents trafficking of α2δ subunits to presynaptic terminals• Poor correlation between plasma concentrations and clinical effects• Enantiomer lacks biological activity• Inconsistent calcium current inhibition
GABA Mimetic• Structural GABA analog• Increases GABA brain concentrations• Early development as anticonvulsant• No binding to GABA~A~/GABA~B~ receptors• Does not convert to GABA metabolically• GABA agonists lack similar clinical profile
Novel Neuromodulator• Facilitates descending noradrenergic inhibition• Modulates voltage-gated potassium channels• Affects adenosine-mediated signaling• Precise molecular targets unidentified• Multiple proposed mechanisms lack unifying hypothesis

This mechanistic uncertainty has practical consequences for therapeutic application. The traditional "anticonvulsant" label proves increasingly inadequate given gabapentin's predominant use in pain and psychiatric conditions. Some pharmacologists advocate for the "gabapentinoid" classification emphasizing shared pharmacology with pregabalin, though important distinctions exist in absorption kinetics and binding affinities [8]. Others propose "neuromodulatory analgesics" reflecting effects on multiple pain-processing pathways [3]. This classification debate extends to formulary management, with some healthcare systems creating distinct categories to reflect gabapentin's unique risk-benefit profile compared to traditional antiepileptics or analgesics.

Properties

CAS Number

60142-99-6

Product Name

Gababutin

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]acetic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c9-6-8(5-7(10)11)3-1-2-4-8/h1-6,9H2,(H,10,11)

InChI Key

MKGSCDBHUPQQMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.